1-(2-Fluorophenyl)-4-[4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]piperazine
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Overview
Description
1-(2-Fluorophenyl)-4-[4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-4-[4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]piperazine typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the fluorophenyl group, the methoxy group, and the oxadiazole moiety. Each step requires specific reagents and conditions, such as:
Step 1: Formation of the piperazine ring using ethylenediamine and a suitable dihalide.
Step 2: Introduction of the 2-fluorophenyl group via nucleophilic substitution.
Step 3: Methoxylation using methanol and an acid catalyst.
Step 4: Formation of the oxadiazole ring through cyclization of a suitable precursor.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-4-[4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of a reduced oxadiazole derivative.
Substitution: Formation of a substituted piperazine derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-4-[4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]piperazine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)piperazine: Lacks the methoxy and oxadiazole groups.
4-Methoxybenzenesulfonylpiperazine: Lacks the fluorophenyl and oxadiazole groups.
3-(3-Propyl-1,2,4-oxadiazol-5-YL)benzenesulfonylpiperazine: Lacks the fluorophenyl and methoxy groups.
Uniqueness
1-(2-Fluorophenyl)-4-[4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]piperazine is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
5-[5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-2-methoxyphenyl]-3-propyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O4S/c1-3-6-21-24-22(31-25-21)17-15-16(9-10-20(17)30-2)32(28,29)27-13-11-26(12-14-27)19-8-5-4-7-18(19)23/h4-5,7-10,15H,3,6,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTORYVMPQYEJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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